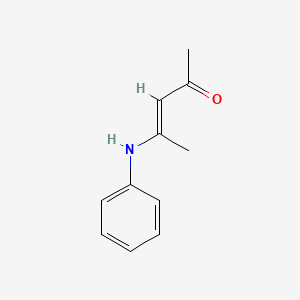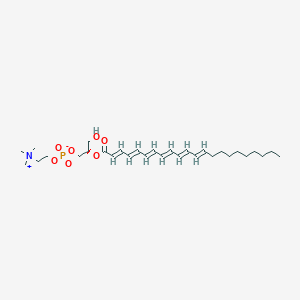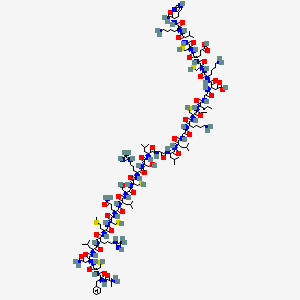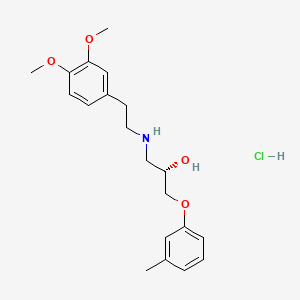![molecular formula C₂₁H₂₄N₄O₂ B1147237 (1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol CAS No. 905580-90-7](/img/structure/B1147237.png)
(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol
Overview
Description
Synthesis Analysis
The synthesis of related pyrimidine and pyrrolopyrimidine derivatives often involves multiple steps, including cyclization, acetalization, and amidation reactions. For instance, compounds similar to the target molecule have been synthesized through processes that involve starting from simple cyclopentanediol derivatives, followed by complex reactions including bromination, acetalization, and cyclization to produce pyrimidine analogues with potential biological activities (Secrist, Clayton, & Montgomery, 1984; Sasaki, Zhang, Okuda, & Hirota, 2001).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals complex interactions and configurations. Studies involving X-ray diffraction and density functional theory (DFT) have been used to characterize the structure, highlighting the importance of geometric parameters, vibrational wavenumbers, and chemical shifts (Özdemir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine and pyrrolopyrimidine compounds can lead to a variety of products depending on the reactants and conditions. For example, reactions with hydroxylamine hydrochloride under basic conditions have been shown to yield cyclization products via ring cleavage and closure mechanisms (Sasaki, Zhang, Okuda, & Hirota, 2001; Zhang, Sasaki, & Hirota, 1999).
Physical Properties Analysis
The physical properties of compounds like the one are closely tied to their molecular structure. For instance, crystallographic studies provide insights into the compound's solid-state arrangement and physical characteristics, which are crucial for understanding its stability, solubility, and reactivity (Özdemir et al., 2015).
Chemical Properties Analysis
The chemical properties of pyrimidine and pyrrolopyrimidine derivatives are influenced by their functional groups and molecular framework. Studies have shown that these compounds can exhibit a wide range of reactivities, including bromination of pyrimidine rings and specific reactions at different positions of the molecule, depending on the substituents and reaction conditions (Ukrainets et al., 2009).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Carbocyclic Analogues : This compound has been synthesized as a carbocyclic analogue of tubercidin. This synthesis suggests its potential in studying biochemical pathways and as a model compound for biological studies, although it showed marginal activity against certain viruses in vitro (Secrist, Clayton, & Montgomery, 1984).
Approaches to Synthesize Derivatives : The compound has been involved in studies developing efficient routes for the preparation of 5-substituted derivatives. This research provides insight into novel synthetic approaches for creating variants of the compound (Wang & Gold, 2009).
Tricyclic Purine Analogues Synthesis : Investigations have been conducted into the chemistry directed to the synthesis of tricyclic purine analogues. This research contributes to understanding the synthetic pathways and potential applications of such compounds in medicinal chemistry (Williams & Brown, 1995).
Biological and Pharmacological Studies
Antiviral and Antimicrobial Activities : Research on pyrrolo[2,3-d]pyrimidine derivatives, closely related to the compound , has demonstrated potential antimicrobial and antiviral activities. This indicates its relevance in developing new therapeutic agents (Hilmy et al., 2021).
Inhibitors and Antitumor Agents : Derivatives of the compound have been explored as inhibitors in cancer research. These studies contribute to understanding the compound’s potential in the development of new anticancer therapies (Gangjee et al., 2003).
Novel Applications and Research
Pharmacophore Modeling and Docking Study : Pharmacophore modeling and docking studies involving similar compounds suggest potential applications in the discovery of new anticancer agents. This research aids in understanding the compound’s role in drug design and development (Hussain & Verma, 2019).
RIPK1 Inhibitor Studies : Studies involving 5-(2,3-dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine derivatives as RIPK1 inhibitors highlight potential therapeutic applications in tumor metastasis and related pathologies (Li et al., 2018).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications.
I hope this general information is helpful, and I’m sorry I couldn’t provide more specific information about your compound. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-(hydroxymethyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-11-14-9-15(10-19(14)27)25-8-7-17-20(22-12-23-21(17)25)24-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,26-27H,5-6,9-11H2,(H,22,23,24)/t14-,15+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPPXBPNHSWHBK-QXGSTGNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione](/img/structure/B1147164.png)
![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)

![(8aR,12aS,13aS)-12-(Ethanesulfonyl)-3-methoxy-5,8,8a,9,10,11,12,12a,13,13a-decahydro-6H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)
